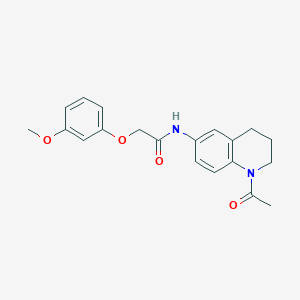

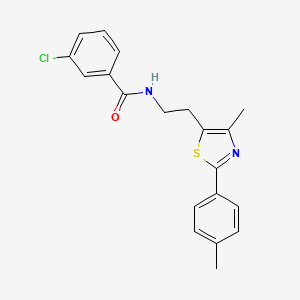

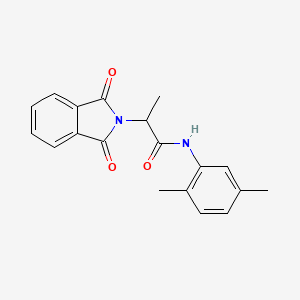

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazepane ring might be formed through a cyclization reaction, while the phenyl rings could be added through a coupling reaction .

Molecular Structure Analysis

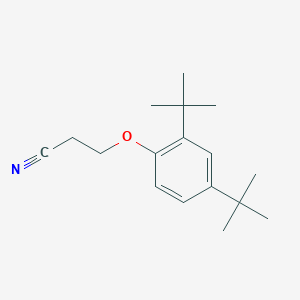

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the halogenated phenyl rings might be susceptible to nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the halogens might make it relatively dense and polar, while the multiple rings could contribute to a high boiling point .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By analogy, our compound could potentially be designed to target specific viral enzymes or replication mechanisms, offering a new avenue for antiviral drug development.

Anti-inflammatory Properties

Compounds with an indole nucleus have been found to possess anti-inflammatory activities . This suggests that our compound might be used to modulate inflammatory pathways, providing therapeutic options for diseases characterized by inflammation.

Anticancer Applications

Indole derivatives are known to have anticancer effects. They can interact with various cellular targets, potentially inducing apoptosis in cancer cells . The structural complexity of our compound might allow it to bind with high affinity to cancer cell receptors or enzymes, disrupting their proliferation.

Antimicrobial Effects

The antimicrobial potential of indole derivatives extends to combating a range of bacterial and fungal pathogens . Our compound could be explored for its efficacy against resistant strains of microbes, addressing the growing issue of antibiotic resistance.

Neuroprotective Effects

Pyrazoline derivatives have been studied for their neuroprotective effects, such as inhibiting acetylcholinesterase activity . This enzyme is crucial for nerve pulse transmission, and its inhibition can lead to improved outcomes in neurodegenerative diseases. Our compound may similarly be investigated for its potential to protect neural cells.

Oxidative Stress Reduction

Oxidative stress is implicated in numerous diseases, and compounds that can mitigate this stress are valuable. Pyrazoline derivatives have shown antioxidant activities, suggesting that our compound could be developed as an antioxidant to prevent or treat conditions caused by oxidative damage .

Antiparasitic Activity

Indole derivatives have also demonstrated antiparasitic effects. This opens up the possibility of our compound being used in the treatment of parasitic infections, providing a new tool in the fight against these diseases .

Antidiabetic Potential

Some indole derivatives have been found to exhibit antidiabetic properties, which could be due to their ability to modulate metabolic pathways . The compound might be researched for its potential to regulate blood sugar levels, offering a novel approach to diabetes management.

Direcciones Futuras

Propiedades

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO3S/c22-18-4-2-1-3-17(18)19-9-12-24(13-14-28(19,26)27)20(25)21(10-11-21)15-5-7-16(23)8-6-15/h1-8,19H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZGGPRAKLQEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2558922.png)

![5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558931.png)